- A MOF platform for incorporation of complementary organic motifs for CO2 binding, Chemical Communications (Cambridge, 1247, 51(62), 12478-12481

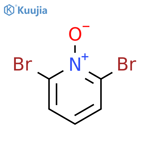

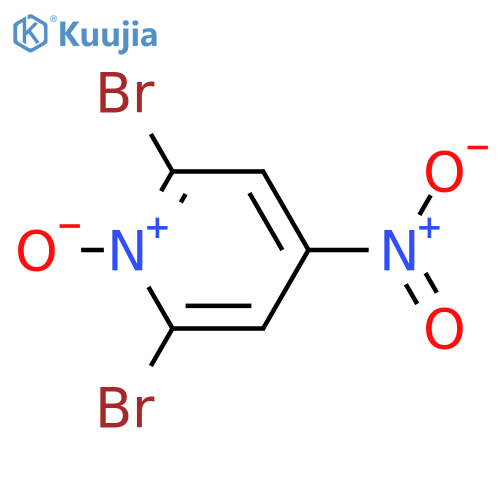

Cas no 98027-81-7 (2,6-Dibromo-4-nitropyridine oxide)

98027-81-7 structure

상품 이름:2,6-Dibromo-4-nitropyridine oxide

CAS 번호:98027-81-7

MF:C5H2Br2N2O3

메가와트:297.888979434967

MDL:MFCD00233997

CID:827280

PubChem ID:11022882

2,6-Dibromo-4-nitropyridine oxide 화학적 및 물리적 성질

이름 및 식별자

-

- 2,6-Dibromo-4-nitropyridine oxide

- 2,6-dibromo-4-nitro-1-oxidopyridin-1-ium

- 2,6-DIBROMO-4-NITROPYRIDINE N-OXIDE

- 2,6-Dibromo-4-nitropyridine-1-oxide

- 2,6-Dibromo-4-nitro-pyridine 1-oxide

- 2,6-dibromo-4-nitropyridine1-oxide

- DTXSID20452305

- 2,6-dibromo-4-nitropyridin-1-ium-1-olate

- DB-010094

- 2,6-Dibromo-4-nitro-pyridin N-oxide

- SB55113

- 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine

- SCHEMBL782341

- AKOS005216857

- 4-nitro-2,6-dibromopyridine-N-oxide

- Pyridine, 2,6-dibromo-4-nitro-, 1-oxide

- 2,6-dibromo-4-nitropyridine 1-oxide

- J-400205

- 2,6-dibromo-4-nitro pyridine 1-oxide

- MJEDSUKRJRIBKE-UHFFFAOYSA-N

- CS-M0699

- 98027-81-7

-

- MDL: MFCD00233997

- 인치: 1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H

- InChIKey: MJEDSUKRJRIBKE-UHFFFAOYSA-N

- 미소: [O-][N+](C1C=C(Br)[N+]([O-])=C(Br)C=1)=O

계산된 속성

- 정밀분자량: 295.84300

- 동위원소 질량: 295.84322g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 1

- 복잡도: 174

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 71.3Ų

- 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

- 밀도: 2.42

- 비등점: 456.1℃/760mmHg

- 플래시 포인트: 229.7°C

- 굴절률: 1.72

- PSA: 71.28000

- LogP: 3.07150

2,6-Dibromo-4-nitropyridine oxide 보안 정보

2,6-Dibromo-4-nitropyridine oxide 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,6-Dibromo-4-nitropyridine oxide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM120629-1g |

2,6-Dibromo-4-nitropyridine 1-Oxide |

98027-81-7 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1293428-1g |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 1g |

$1115 | 2024-07-28 | |

| Matrix Scientific | 090244-250mg |

2,6-Dibromo-4-nitropyridine oxide, 95+% |

98027-81-7 | 95+% | 250mg |

$152.00 | 2023-09-08 | |

| Chemenu | CM120629-5g |

2,6-Dibromo-4-nitropyridine 1-Oxide |

98027-81-7 | 95% | 5g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1293428-100mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 100mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293428-250mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 250mg |

$555 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293428-500mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 500mg |

$780 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1654-250mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 96% | 250mg |

¥4354.48 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1293428-100mg |

2,6-Dibromo-4-nitro-pyridine 1-oxide |

98027-81-7 | 95% | 100mg |

$340 | 2025-02-22 | |

| Aaron | AR00IKPQ-5g |

Pyridine, 2,6-dibromo-4-nitro-, 1-oxide |

98027-81-7 | 95% | 5g |

$428.00 | 2025-02-10 |

2,6-Dibromo-4-nitropyridine oxide 합성 방법

합성회로 1

반응 조건

1.1R:H2SO4, R:HNO3, 22 h, 60°C; 60°C → rt

1.2R:NH4Cl, S:H2O, cooled

1.2R:NH4Cl, S:H2O, cooled

참조

합성회로 2

반응 조건

1.1R:H2O2, S:H2O, S:F3CCO2H, 3 h, 42°C; 42°C → rt

1.2R:H2O, rt → -5°C

1.3R:Disodium carbonate, neutralized

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled

2.2R:H2O, cooled

1.2R:H2O, rt → -5°C

1.3R:Disodium carbonate, neutralized

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled

2.2R:H2O, cooled

참조

- Preparation of 2,6-dibromo-4-aminopyridine, Fenzi Kexue Xuebao, 2006, 22(6), 401-404

합성회로 3

반응 조건

1.1R:H2O2, S:H2O, S:F3CCO2H, 80°C; 4 h, 80°C

2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C

2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C

참조

- Synthesis and characterization of highly stable and efficient star-molecules, Dyes and Pigments, 2013, 96(3), 705-713

합성회로 4

반응 조건

1.1R:F3CCO2H, R:H2O2, rt; overnight, reflux

1.2R:H2O

1.3R:NaHCO3, S:H2O, neutralized

2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C

1.2R:H2O

1.3R:NaHCO3, S:H2O, neutralized

2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C

참조

- A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductions, Organic & Biomolecular Chemistry, 1671, 20(8), 1671-1679

합성회로 5

반응 조건

1.1R:H2NC(=O)NH2 •H2O2, R:O(C(=O)CF3)2, S:CH2Cl2, rt → 5°C; 45 min, 5-7°C; 7°C → rt; 20 h, rt; rt → 10°C

1.2R:Na2SO4, S:H2O, 60 min, 10°C

2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt

1.2R:Na2SO4, S:H2O, 60 min, 10°C

2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt

참조

- A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one core, Tetrahedron Letters, 5728, 52(44), 5728-5732

합성회로 6

반응 조건

1.1R:F3CCO2H, R:H2O2, S:H2O, 3 h, 42°C; 42°C → rt

1.2R:Disodium carbonate, S:H2O, basify

2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C

1.2R:Disodium carbonate, S:H2O, basify

2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C

참조

- Synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine, Huaxue Yanjiu, 2007, 18(1), 43-45

합성회로 7

반응 조건

1.1R:F3CCO2H, R:H2O2, S:H2O, overnight, reflux

1.2R:H2O

2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C

1.2R:H2O

2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C

참조

- Interaction of the dihydropyridine/pyridinium redox pair fixed into a V-shaped conformation, Heterocycles, 1345, 98(10), 1345-1353

합성회로 8

반응 조건

1.1R:F3CCO2H, R:H2O2, S:H2O, rt; 12 h, 100°C

2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C

2.2R:NaHCO3, S:H2O, 0°C

2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C

2.2R:NaHCO3, S:H2O, 0°C

참조

- Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity, Journal of Medicinal Chemistry, 8307, 57(20), 8307-8318

합성회로 9

반응 조건

1.1R:H2O2, S:F3CCO2H, S:H2O

2.1R:HNO3, R:H2SO4 •SO3

2.1R:HNO3, R:H2SO4 •SO3

참조

- 4,4'-Donor-substituted and 6,6'-difunctionalized 2,2'-bipyridines, Chemische Berichte, 1989, 122(3), 589-91

합성회로 10

반응 조건

1.1R:HNO3, S:H2SO4

참조

- Derivatives of pyridine N-oxide. XVI. Mercuration of pyridine N-oxide, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, , 340-5

합성회로 11

반응 조건

1.1R:F3CCO2H, R:H2O2, S:H2O, 4 h, 90°C; 90°C → rt

1.2S:H2O, 3 h, 0°C

1.3R:Disodium carbonate, 0°C, neutralized

2.1R:H2SO4, rt

2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt

2.3R:H2O, 0°C

1.2S:H2O, 3 h, 0°C

1.3R:Disodium carbonate, 0°C, neutralized

2.1R:H2SO4, rt

2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt

2.3R:H2O, 0°C

참조

- Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling, Organic Letters, 3900, 21(11), 3900-3903

합성회로 12

반응 조건

1.1R:F3CCO2H, R:H2O2, S:H2O, 1 h, 35°C; 35°C → rt

1.2R:Disodium carbonate, S:H2O, pH 9

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C

1.2R:Disodium carbonate, S:H2O, pH 9

2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C

참조

- Process for preparation of 2,6-bis[3-(aminomethyl)-1-pyrazolyl]pyridine derivative as chelant used in homogeneous time-resolved fluorescence immunoassay, Faming Zhuanli Shenqing, 1012, ,

합성회로 13

반응 조건

1.1R:H2O2, S:H2O, S:F3CCO2H, 1 h; 4 h, 95-100°C

2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C

2.2R:NH4OH, S:H2O, neutralized

2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C

2.2R:NH4OH, S:H2O, neutralized

참조

- The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine, Organic Process Research & Development, 2003, 7(1), 38-43

합성회로 14

반응 조건

1.1R:F3CCO2H, R:H2O2, 3 h, 100°C

2.1R:H2SO4, R:HNO3, 1.5 h, 100°C

2.1R:H2SO4, R:HNO3, 1.5 h, 100°C

참조

- Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor Antagonist, Journal of Medicinal Chemistry, 1273, 46(7), 1273-1276

합성회로 15

반응 조건

1.1R:CF3CO3H, R:F3CCO2H, R:H2O2, S:H2O

2.1R:HNO3, R:H2SO4

2.1R:HNO3, R:H2SO4

참조

- New synthesis of 2,6-dibromopyridine N-oxide, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, , 408-11

합성회로 16

반응 조건

1.1R:F3CCO2H, R:H2O2, R:O(C(=O)CF3)2, S:H2O, 80°C; 4 h, 80°C

2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C

2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C

참조

- Synthesis of Hyperbranched Polypyridine via a Cross Coupling Approach as an n-type π-Conjugated Polymer, Macromolecular Chemistry and Physics, 2017, 218(22),

합성회로 17

반응 조건

1.1R:F3CCO2H, R:H2O2

2.1R:H2SO4, R:HNO3

2.1R:H2SO4, R:HNO3

참조

- Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen, Organic Process Research & Development, 2017, 21(2), 231-240

2,6-Dibromo-4-nitropyridine oxide Raw materials

2,6-Dibromo-4-nitropyridine oxide Preparation Products

2,6-Dibromo-4-nitropyridine oxide 관련 문헌

-

Reza-Ali Fallahpour,Markus Neuburger,Magareta Zehnder New J. Chem. 1999 23 53

98027-81-7 (2,6-Dibromo-4-nitropyridine oxide) 관련 제품

- 2171735-86-5(1-(3-cyano-3,3-dimethylpropyl)azetidine-2-carboxamide)

- 1803688-84-7(3-Bromo-6-chloro-2-(difluoromethyl)-4-methoxypyridine)

- 2115000-36-5(6-bromo-5-chloro-2-methyl-pyridin-3-amine)

- 1805572-86-4(3,6-Bis(trifluoromethyl)-2-hydroxythiophenol)

- 1448122-16-4(2-ethylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide)

- 412939-58-3(n-(3,5-Dimethylphenyl)-n-(phenylsulfonyl)glycine)

- 1933482-15-5(trans-4-{(3-methylphenyl)methylamino}oxolan-3-ol)

- 87420-41-5(Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH)

- 1805084-16-5(2-(Aminomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-6-methanol)

- 2228159-38-2(2-(4-fluoro-3-nitrophenyl)prop-2-en-1-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide

순결:99%/99%/99%/99%/99%

재다:50mg/100mg/250mg/500mg/1g

가격 ($):217.0/327.0/546.0/765.0/1094.0

atkchemica

(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의